Metal-Organic Frameworks (MOFs): Similar compounds containing both carboxylate and imidazole groups have been used as building blocks in constructing MOFs [, ]. These materials find applications in gas storage, separation, catalysis, and sensing.
Medicinal Chemistry: The presence of an imidazole ring and an acrylic acid moiety makes this compound a potential scaffold for developing new drug candidates. Modifications on these functional groups could lead to compounds with improved pharmacological profiles and target specificity [, , ].
Corrosion Inhibition: Analogous compounds containing imidazole groups have shown promising corrosion inhibition properties on metal surfaces []. (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid could potentially be investigated for similar applications.
Compound Description: KY-234 is a dual-acting pharmaceutical compound exhibiting both thromboxane A2 synthetase inhibitory and histamine H1-blocking activities []. It demonstrated efficacy in inhibiting anaphylactic bronchospasm in animal models, proving superior to single-action drugs [].
Relevance: KY-234, similar to (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid, contains an imidazole ring directly attached to a methylene group. This shared structural motif suggests potential similarities in their binding interactions with biological targets. Furthermore, both compounds exhibit biological activities related to inflammatory processes, highlighting a potential overlap in their therapeutic applications.
Compound Description: Ozagrel is a selective thromboxane A2 synthetase inhibitor, widely studied for its anti-inflammatory and antiplatelet aggregation properties [, , ]. It finds therapeutic applications in treating conditions such as asthma and cardiovascular diseases [, ].
Relevance: Ozagrel shares a remarkable structural resemblance to (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid. Both compounds feature an acrylic acid moiety directly attached to a phenyl ring. Notably, the only structural difference lies in the presence of a methoxy group at the meta position of the phenyl ring in (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid. This close structural similarity suggests that both compounds could exhibit comparable binding affinities to certain biological targets and might share overlapping pharmacological profiles. , ,
3-Phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines with 5-Carbonyl Derivatives
Compound Description: This series of compounds, incorporating various 5-carbonyl derivatives into the core 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine structure, displays promising antifungal activity against a range of dermatophytes, yeasts, and systemic fungi [].
Relevance: While structurally distinct from (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid, this series shares the critical 1H-imidazol-1-ylmethyl substituent attached to a phenyl ring. This common structural feature suggests a potential role of this specific moiety in interacting with biological targets, particularly those involved in fungal cell processes.
Compound Description: Ferulic acid, a naturally occurring phenolic compound, exhibits antioxidant, anti-inflammatory, and wound healing properties [, ]. It is commonly found in plant cell walls, contributing to their structural integrity [].
Relevance: Ferulic acid shares a similar phenyl-propenoic acid core structure with (2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid. Both compounds possess a methoxy group at the meta position of the phenyl ring. This structural similarity suggests possible commonalities in their physicochemical properties and potential interactions with biological systems, particularly those related to inflammation and wound healing processes. ,
Compound Description: This compound serves as a chiral H3-antagonist, indicating its potential in modulating histamine H3 receptor activity []. Its enantiomers can be discriminated using diastereomeric salts, suggesting potential for developing enantioselective drugs targeting the H3 receptor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
C17 Lyso PAF, also known as 1-O-heptadecyl-2-hydroxy-sn-glycero-3-phosphocholine, is a precursor and metabolite of 1-O-heptadecyl-2-acetyl-sn-glycero-3-phosphocholine (C17:0 PAF). Lyso-platelet activating factor (PAF) is synthesized from PAF acetylhydrolases by the degradation of PAF. It is also synthesized from 1-O-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine (1-alkyl-phosphatidylcholine; PC) by the enzyme phospholipase A2 via the remodeling pathway.